methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate
Description
Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate is a benzoate ester derivative featuring a chlorine substituent at the 2-position and a tetrazole ring at the 5-position of the benzene ring. Its synthesis involves esterification and cyanation of 2-chloro-5-iodobenzoic acid, followed by oxime formation and cyclization reactions (). This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic and heterocyclic interactions are critical.
Properties
IUPAC Name |
methyl 2-chloro-5-(tetrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c1-16-9(15)7-4-6(2-3-8(7)10)14-5-11-12-13-14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBZNEZECIIASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2C=NN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258819 | |
| Record name | Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190270-11-2 | |
| Record name | Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190270-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with sodium azide in the presence of a suitable catalyst . The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is replaced by the tetrazole ring. The final product is then esterified using methanol and a strong acid catalyst, such as sulfuric acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can undergo oxidation to form various oxides, while reduction can lead to the formation of amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Nucleophilic Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Oxidized tetrazole derivatives.
Reduction: Amines and other reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate involves its interaction with various molecular targets. The tetrazole ring is known to mimic the carboxylate group, allowing it to bind to enzyme active sites and inhibit their activity . This compound can also interact with nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate with structurally or functionally related compounds, emphasizing substituent effects, synthesis routes, and biological activities.
Ethyl 4-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)
- Structural Differences: SABA1 contains a sulfonamidobenzamide (SABA) core, replacing the tetrazole with a sulfonylamino group and introducing a phenylcarbamoyl substituent ().
- Biological Activity: SABA1 exhibits potent antimicrobial activity against E. coli (MIC: 0.45–0.9 mM in efflux-compromised strains).
- Key Data: Property SABA1 this compound Core Structure Sulfonamidobenzamide Benzoate-tetrazole MIC (E. coli) 0.45–0.9 mM Not reported
CV-11974 (Angiotensin II Antagonist)
- Structural Similarities : Both compounds incorporate a tetrazole ring, but CV-11974 attaches it to a biphenyl-benzimidazole scaffold ().
- Biological Activity : CV-11974 inhibits angiotensin II receptor binding (IC₅₀: 1.12 × 10⁻⁷ M in bovine adrenal cortex) and demonstrates antihypertensive effects. The tetrazole in CV-11974 enhances binding affinity, a property shared with this compound, though the latter’s specific receptor targets are unconfirmed .
- Key Data: Property CV-11974 this compound Target Angiotensin II Receptor Undetermined IC₅₀ (Receptor Binding) 1.12 × 10⁻⁷ M Not reported
Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives
- Structural Comparison : These derivatives combine tetrazole with benzoxazole, whereas this compound lacks the benzoxazole moiety ().
- Biological Activity : Benzoxazole-tetrazole hybrids show antibacterial and antifungal activities, attributed to the benzoxazole’s ability to intercalate DNA or inhibit enzymes. The chlorine and ester groups in this compound may instead enhance lipophilicity, affecting membrane permeability .
5-Substituted 1-Aryltetrazoles
- Synthetic Comparison : 1-(4’-Substituted aryl)-5-methyl-1H-tetrazoles () share the tetrazole ring but lack the benzoate ester. Their synthesis employs aryl halides and acyl chlorides, differing from the stepwise esterification-cyclization route of this compound .
- Physicochemical Properties: Compound Yield (%) Melting Point (°C) 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 85 148–150 this compound Not reported Not reported
Methyl 2-Chloro-5-((Triazolylmethyl)benzoate Derivatives
- Structural Contrast: Derivatives like methyl 2-chloro-5-((4-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-methyl)benzoate () replace tetrazole with triazole and imidazopyridine groups.
Biological Activity
Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate is a compound of significant interest in biochemical research, particularly due to its interactions with various biological systems. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Overview of this compound
This compound is characterized by its tetrazole group, which plays a crucial role in its biological interactions. This compound has been utilized in proteomics and other biochemical assays, highlighting its relevance in studying enzyme interactions and cellular processes.
Target Interactions
The specific biological targets of this compound remain largely unidentified; however, it is known to influence enzyme activity through binding interactions. The tetrazole moiety can engage in hydrogen bonding and electrostatic interactions with target biomolecules, potentially modulating their functions.
Cellular Effects
Research indicates that this compound can alter various cellular processes, including:
- Cell Signaling : It modulates key signaling pathways, affecting gene expression and cellular metabolism.
- Enzyme Activity : this compound may inhibit or activate enzymes by binding to their active or allosteric sites.
Applications in Scientific Research
The compound has several notable applications across different fields:
Chemistry
Used as a building block for synthesizing more complex molecules, it serves as an important intermediate in organic synthesis.
Biology
Employed in enzyme interaction studies and as a probe in various biochemical assays, it aids researchers in understanding protein functions and interactions.
Medicine
Investigated for potential therapeutic properties, including:
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain pathogens.
- Anticancer Potential : Its ability to modulate cell signaling pathways positions it as a candidate for further exploration in cancer therapeutics .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of tetrazole compounds exhibit significant antifungal activity against strains such as Candida glabrata and Candida krusei. This compound's structural features may enhance its efficacy against these pathogens .
Structure–Activity Relationship (SAR)
Research has established that the presence of electron-withdrawing groups on the benzene ring enhances the biological activity of tetrazole derivatives. This insight is critical for designing more potent analogs .
Comparative Analysis of Biological Activity
| Compound | Biological Activity | Notable Findings |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Modulates enzyme activity; potential therapeutic applications |
| Other Tetrazole Derivatives | Varies (antifungal, antibacterial) | Enhanced activity with specific substituents; SAR studies indicate structural optimization leads to improved efficacy |
Q & A
Q. What are the standard synthetic routes for methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate?
The synthesis typically involves multi-step reactions, including coupling, cyclization, and functional group transformations. A common approach involves:
- Step 1 : Coupling of a benzoate precursor with tetrazole precursors via nucleophilic substitution or cycloaddition. For example, 5-mercapto-1-methyltetrazole can react with activated esters under basic conditions (e.g., K₂CO₃ in acetone) to form tetrazole-linked intermediates .
- Step 2 : Chlorination at the 2-position of the benzene ring using reagents like POCl₃ or N-chlorosuccinimide (NCS), followed by esterification with methanol .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is this compound characterized using spectroscopic and analytical techniques?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. The tetrazole proton (N–H) typically appears as a singlet near δ 8.5–9.0 ppm, while the ester carbonyl resonates at δ ~165–170 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, using software like SHELXL for refinement .
Q. What are the typical biological screening methods for this compound?
Initial screening often involves:
- In Vitro Cytotoxicity Assays : Testing against tumor cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays to measure IC₅₀ values .
- Antimicrobial Screening : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Enzyme Inhibition Studies : Evaluating interactions with targets like cyclooxygenase (COX) or kinases via fluorescence-based assays .
Advanced Research Questions
Q. How can solubility challenges be addressed during reaction optimization?
- Co-solvent Systems : Use DMSO/water mixtures or ionic liquids to enhance solubility of polar intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for poorly soluble intermediates by enhancing kinetic control .
- Derivatization : Introduce solubilizing groups (e.g., polyethylene glycol chains) temporarily, which are cleaved post-synthesis .
Q. How to resolve contradictions in biological activity data across studies?
- Standardize Assay Conditions : Control variables like pH, serum content, and incubation time. For example, discrepancies in IC₅₀ values may arise from differences in cell culture media .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that influence activity .
- Computational Modeling : Perform molecular docking to validate target interactions and explain variations in potency .
Q. What strategies enable regioselective functionalization of the tetrazole ring?
- Protecting Groups : Use trityl or benzyl groups to block specific nitrogen positions during synthesis .
- Metal Catalysis : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective modifications .
- pH-Controlled Reactions : Exploit the acidity of the tetrazole N–H (pKa ~4–5) to deprotonate and direct electrophilic substitution .
Methodological Considerations for Data Interpretation
- Tautomerism in Tetrazole Derivatives : Account for 1H- vs. 2H-tetrazole tautomers in NMR analysis; integration of peaks and 2D experiments (e.g., HSQC) can distinguish tautomeric forms .
- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve disorder in the tetrazole ring or ester group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
